molecular formula C12H20N2O5S B2916427 (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428351-36-3

(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2916427
CAS No.: 1428351-36-3
M. Wt: 304.36
InChI Key: YWCDFMACNSGOFS-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[45]decan-8-yl)methanone is a sophisticated organic compound that features a unique spiro ring structure combined with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures:

  • Initial Formation: The process starts with the creation of the azetidine core. This can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.

  • Spiro Cycle Construction: Next, the formation of the spiro linkage can be achieved via a series of cyclization reactions, involving intermediates that have functional groups positioned to facilitate spiro ring formation.

  • Functional Group Introduction: The methylsulfonyl group is introduced to the azetidine ring through a sulfonylation reaction, often using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, these processes can be scaled up by using flow reactors for continuous synthesis, ensuring better control over reaction conditions and higher yields. Optimization of reaction parameters, such as temperature and solvent systems, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of sulfone derivatives.

  • Reduction: The carbonyl group in the structure can be reduced to form alcohol derivatives, though careful control of reducing agents is needed to avoid over-reduction.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.

  • Substitution: Reagents such as sodium hydride or potassium carbonate can be used for deprotonation followed by nucleophilic attack.

Major Products

Major products formed from these reactions include sulfone and sulfoxide derivatives from oxidation, alcohol derivatives from reduction, and various substituted analogs from nucleophilic substitution.

Scientific Research Applications

In Chemistry

  • Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of other spirocyclic compounds, which are valuable in drug development.

In Biology and Medicine

  • Potential Drug Candidate: The unique structure makes it a candidate for drug development, particularly for its potential activity as a neurotransmitter modulator or enzyme inhibitor.

In Industry

  • Material Science: Used in the development of novel polymers and materials with specific electronic or mechanical properties.

Mechanism of Action

The compound's mechanism of action varies based on its application:

  • Biological Activity: If used as a drug, it may interact with specific proteins or receptors, altering their function by binding to active sites or inducing conformational changes.

  • Chemical Reactions: As a reagent, it typically acts through the reactive sites present in its structure, undergoing nucleophilic or electrophilic attacks.

Comparison with Similar Compounds

Uniqueness

What sets (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone apart is its combination of a spiro ring with an azetidine ring, providing unique steric and electronic properties.

Similar Compounds

  • Spirooxindoles: Share the spiro structure but with different functional groups.

  • Azetidine Derivatives: Similar in having the azetidine ring but lack the complex spiro linkage.

  • Sulfonyl Compounds: Other compounds with sulfonyl groups but without the azetidine or spiro structures.

There you have it—an intricate exploration of This compound ! It's a compound with significant potential and a variety of applications waiting to be unlocked. What do you find most intriguing about it?

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-methylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S/c1-20(16,17)14-8-10(9-14)11(15)13-4-2-12(3-5-13)18-6-7-19-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCDFMACNSGOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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